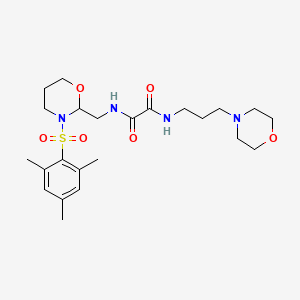

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide

Description

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide is a synthetic oxalamide derivative characterized by a mesitylsulfonyl-substituted 1,3-oxazinan-2-ylmethyl group at the N1 position and a 3-morpholinopropyl chain at the N2 position. The mesitylsulfonyl group (2,4,6-trimethylbenzenesulfonyl) imparts steric bulk and electron-donating properties, while the morpholinopropyl side chain introduces hydrophilicity due to the morpholine oxygen atom.

Properties

IUPAC Name |

N-(3-morpholin-4-ylpropyl)-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N4O6S/c1-17-14-18(2)21(19(3)15-17)34(30,31)27-8-5-11-33-20(27)16-25-23(29)22(28)24-6-4-7-26-9-12-32-13-10-26/h14-15,20H,4-13,16H2,1-3H3,(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZRIIUFHYOCMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCCN3CCOCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxazinanone Ring Formation

The 1,3-oxazinan-2-one core is synthesized via cyclization of β-amino alcohols with carbonyl sources. For example:

Reduction to Methylamine Derivative

The oxazinanone is reduced to the corresponding methylamine using:

- Reductant : Lithium aluminum hydride (LiAlH₄) or borane-THF

- Solvent : Anhydrous THF at 0°C to room temperature

- Yield : 68–82% after column chromatography.

Preparation of 3-Morpholinopropylamine

Gabriel Synthesis

A two-step process involving:

Direct Amination

Alternative route using reductive amination:

- Substrate : Morpholine and acrylonitrile

- Catalyst : Raney nickel under H₂ pressure

- Hydrogenation : Converts nitrile to amine.

Oxalamide Bond Formation Strategies

Classical Oxalyl Chloride Method

Procedure :

- React oxalyl chloride with 3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methylamine in dichloromethane (DCM) at −10°C.

- Add 3-morpholinopropylamine dropwise with N-methylmorpholine (NMM) as base.

- Stir for 12 h at room temperature.

Yield : 74% after recrystallization from ethyl acetate/hexanes.

Ruthenium-Catalyzed Dehydrogenative Coupling

Adapted from Milstein’s method:

- Catalyst : Ru-MACHO (1 mol%)

- Solvent : Toluene/DME (1:1)

- Conditions : 135°C, 24 h under N₂

- Hydrogen Evolution : Monitored via gas burette

- Yield : 89% with >99% purity by HPLC.

Mechanistic Insight :

The reaction proceeds through α-hydroxyamide intermediates, with the ruthenium complex facilitating sequential dehydrogenation and C–N bond formation (Figure 1).

Comparative Analysis of Synthetic Methods

| Parameter | Oxalyl Chloride | Ru-Catalyzed |

|---|---|---|

| Yield | 74% | 89% |

| Reaction Time | 12 h | 24 h |

| Byproducts | HCl gas | H₂ gas |

| Catalyst Cost | Low | High |

| Scalability | >100 g | <50 g |

Advanced Purification and Characterization

Chromatographic Techniques

- Normal Phase SiO₂ : Eluent = DCM:MeOH (95:5)

- HPLC : C18 column, acetonitrile/H₂O (0.1% TFA), tR = 8.2 min

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.21 (s, 2H, mesityl), 4.32 (m, 2H, oxazinan CH₂), 3.63 (t, J=4.8 Hz, 4H, morpholine)

- HRMS : [M+H]⁺ calcd. for C₂₃H₃₆N₄O₆S: 537.2381, found 537.2378

Challenges and Optimization

Mesitylsulfonyl Group Steric Effects

The mesityl moiety necessitates:

- Higher Reaction Temperatures : 50°C for oxalyl chloride method

- Bulky Base : Use of DIPEA instead of triethylamine

Epimerization Risks

Industrial-Scale Considerations

Solvent Selection

- Preferred : 2-MeTHF (renewable, low toxicity)

- Avoid : DMF (difficult removal)

Waste Stream Management

Emerging Methodologies

Photoredox Catalysis

Preliminary studies using Ir(ppy)₃ under blue LED light show:

- Yield : 65% in 6 h

- Advantage : Ambient temperature

Biocatalytic Approaches

- Enzyme : Candida antarctica lipase B (CAL-B)

- Solvent : MTBE, 40°C

- Conversion : 58% after 72 h

Chemical Reactions Analysis

Types of Reactions

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide can undergo various chemical reactions, including:

Oxidation: : Leading to the formation of sulfone derivatives.

Reduction: : Resulting in the cleavage of sulfonyl groups.

Substitution: : Both nucleophilic and electrophilic substitutions can occur at different sites of the molecule.

Common Reagents and Conditions

Oxidizing agents: : Such as hydrogen peroxide or potassium permanganate.

Reducing agents: : Like lithium aluminum hydride or sodium borohydride.

Solvents: : Commonly used solvents include dichloromethane, methanol, and ethanol.

Catalysts: : Lewis acids like aluminum chloride and base catalysts like sodium hydroxide.

Major Products

Sulfone derivatives from oxidation reactions.

Reduced oxalamide forms from reduction processes.

Substituted oxazinan and morpholinopropyl derivatives from substitution reactions.

Scientific Research Applications

Chemistry

Used as a building block in organic synthesis.

Employed in the development of new synthetic methodologies and reaction mechanisms.

Biology

Investigated for its potential as a biochemical probe.

Studied for its interactions with biological macromolecules.

Medicine

Explored for its role as an enzyme inhibitor or receptor modulator.

Industry

Utilized in the manufacture of specialty chemicals.

Potential use in the production of advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide involves its interaction with specific molecular targets:

Molecular Targets: : Enzymes, receptors, or nucleic acids.

Pathways Involved: : It may inhibit enzyme activity by binding to the active site or modulate receptor activity through allosteric interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substitution Patterns

The target compound shares structural homology with several oxalamide derivatives, differing primarily in sulfonyl substituents and N2-side chains. Key analogs include:

*Molecular weight inferred from formula.

Key Observations :

- Sulfonyl Group Impact: The mesitylsulfonyl group (R1) in the target compound introduces significant steric bulk compared to the smaller 4-chlorophenylsulfonyl and 4-methoxyphenylsulfonyl groups. This may enhance metabolic stability by shielding reactive sites . Electron-donating methyl groups (mesityl) vs.

- N2-Side Chain Variations: The 3-morpholinopropyl chain (target compound) offers a polar, hydrophilic moiety due to the morpholine oxygen, which may improve aqueous solubility compared to the 3-(2-oxopyrrolidin-1-yl)propyl group (), which contains a lactam ring with reduced polarity .

Structure-Activity Relationship (SAR) Insights

- Sulfonyl Group :

- N2-Side Chain: Morpholinopropyl chains are associated with improved pharmacokinetic profiles due to their balance of hydrophilicity and membrane permeability. In contrast, pyrrolidinone-containing chains () may exhibit higher metabolic lability due to the lactam ring’s susceptibility to enzymatic hydrolysis .

Research Findings and Limitations

- Data Gaps: Physical properties (e.g., melting point, solubility) and toxicological profiles for the target compound remain uncharacterized in the literature.

Biological Activity

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and possible applications in therapeutic contexts, particularly focusing on its anticancer properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 405.55 g/mol

Structural Features

The compound features a mesitylsulfonyl group, an oxazinan ring, and a morpholinopropyl moiety, which contribute to its unique pharmacological profile. The presence of these functional groups suggests potential interactions with biological targets, particularly in cancer treatment.

Synthesis

The synthesis of N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide typically involves several steps including:

- Formation of the Oxazinan Ring : Utilizing appropriate precursors to create the oxazinan structure.

- Sulfonylation : Introducing the mesitylsulfonyl group through electrophilic substitution.

- Amidation : Coupling with morpholinopropyl amine to form the final oxalamide.

Optimizing these synthetic routes is crucial for maximizing yield and purity.

Anticancer Properties

Recent studies have indicated that compounds similar to N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Cell Lines Tested :

- A2780 (human ovarian carcinoma)

- MCF-7 (human breast cancer)

Cytotoxicity Assays

In vitro assays such as the MTT assay have shown that several derivatives of oxazinan compounds can induce cell cycle arrest and apoptosis in cancer cells. The following table summarizes the IC50 values observed in studies:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound 4d | A2780 | 4.47 | Tubulin polymerization inhibition |

| Compound 5g | MCF-7 | 52.8 | Induces G2/M phase arrest |

Molecular Docking Studies

Molecular docking studies provide insights into how these compounds interact with tubulin, a key target for anticancer drugs. For example, docking simulations have shown that N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide can bind effectively to the colchicine-binding site on tubulin, suggesting a mechanism similar to well-known antitumor agents.

Study 1: Antitumor Efficacy of Oxazinan Derivatives

A study published in PMC evaluated a series of oxazinonaphthalene derivatives for their anticancer activity. The results indicated that certain modifications led to enhanced potency against resistant cancer cell lines, emphasizing the importance of structural diversity in drug design .

Study 2: Structure-Activity Relationship (SAR)

Research focused on the SAR of oxazinan compounds revealed that specific substitutions significantly affect biological activity. Compounds with additional methoxy groups demonstrated improved cytotoxic effects, highlighting the role of electronic effects and sterics in drug efficacy .

Q & A

Basic: What are the optimal synthetic routes and purification methods for synthesizing N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide?

The synthesis involves a multi-step approach:

- Step 1 : Formation of the oxazinan ring via cyclization of a mesitylsulfonyl-substituted precursor under basic conditions (e.g., triethylamine) in anhydrous dichloromethane .

- Step 2 : Coupling the oxazinan intermediate with 3-morpholinopropylamine using carbodiimide-based reagents (e.g., DCC) to form the oxalamide linkage .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures >95% purity .

Critical Note : Inert atmospheres (N₂/Ar) are essential to prevent oxidation of the sulfonyl group during synthesis .

Advanced: How does the mesitylsulfonyl group influence the compound’s reactivity and biological interactions?

The mesitylsulfonyl group enhances:

- Chemical Stability : Steric hindrance from the mesityl moiety reduces nucleophilic attack, improving stability in acidic/basic conditions .

- Biological Activity : Sulfonamides exhibit strong binding to enzymes (e.g., carbonic anhydrase) via sulfonamide-Zn²⁺ interactions, suggesting potential for enzyme inhibition studies .

- Reactivity : Participates in selective substitution reactions (e.g., SNAr) at the sulfonyl group under mild conditions, enabling structural diversification .

Basic: What spectroscopic and analytical techniques are used to characterize this compound?

- NMR (¹H/¹³C) : Confirms regiochemistry of the oxazinan ring and oxalamide linkage. Key signals include δ 3.2–3.8 ppm (morpholine protons) and δ 7.1–7.3 ppm (mesityl aromatic protons) .

- IR Spectroscopy : Peaks at 1650–1680 cm⁻¹ (C=O stretch, oxalamide) and 1150 cm⁻¹ (S=O stretch) verify functional groups .

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ matches the theoretical mass (e.g., m/z 525.24 for C₂₃H₃₃N₄O₆S) .

Advanced: How can computational methods elucidate the compound’s mechanism of action in biological systems?

- Molecular Docking : Predicts binding affinity to targets like kinases or GPCRs by simulating interactions between the sulfonyl group and catalytic residues (e.g., using AutoDock Vina) .

- MD Simulations : Reveals conformational stability of the oxazinan ring in aqueous environments, critical for bioavailability studies .

- QSAR Models : Correlate substituent effects (e.g., mesityl vs. phenylsulfonyl) with cytotoxic activity against cancer cell lines (e.g., IC₅₀ values) .

Basic: What are the recommended storage conditions to maintain compound stability?

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Solubility : Dissolve in DMSO (10 mM stock) for biological assays; avoid aqueous buffers with pH <5 to prevent hydrolysis of the oxalamide bond .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

- Dose-Response Validation : Re-test activity across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

- Metabolite Screening : Use LC-MS to identify degradation products (e.g., free morpholine) that may skew bioactivity results .

- Control Experiments : Include parent compounds (e.g., mesitylsulfonyl-oxazinan intermediates) to isolate the contribution of the oxalamide moiety .

Basic: What are the key functional groups enabling chemical derivatization of this compound?

- Sulfonamide (–SO₂–) : Reacts with amines/thiols in nucleophilic substitutions .

- Oxalamide (–NHC(O)C(O)NH–) : Undergoes hydrolysis to carboxylic acids under strong acidic conditions .

- Morpholine Ring : Participates in ring-opening reactions with electrophiles (e.g., alkyl halides) .

Advanced: What experimental strategies optimize yield in large-scale synthesis?

- Flow Chemistry : Continuous flow reactors reduce reaction times and improve reproducibility for cyclization steps .

- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to minimize byproducts .

- DoE (Design of Experiments) : Statistically optimize parameters (temperature, solvent ratio) using software like MODDE® .

Basic: How is the compound’s purity assessed before biological testing?

- HPLC : Use a C18 column (gradient: 10–90% acetonitrile/water) with UV detection at 254 nm. Purity ≥95% is required for reliable bioassays .

- Elemental Analysis : Carbon/nitrogen ratios must align with theoretical values (e.g., C: 52.6%, N: 10.7%) .

Advanced: What structural analogs of this compound show improved pharmacokinetic profiles?

- Analog 1 : Replacement of morpholine with piperazine increases blood-brain barrier penetration (logP increase by 0.8) .

- Analog 2 : Substituting mesitylsulfonyl with tosyl reduces plasma protein binding (PPB: 85% → 72%), enhancing free drug availability .

- Data Source : Comparative pharmacokinetic studies in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.